methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . Another method involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyran derivatives.
Scientific Research Applications
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester: Another closely related compound with similar chemical properties.
Uniqueness
Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-9-12(15(18)19-2)13(10-6-4-3-5-7-10)11(8-16)14(17)20-9/h3-7,13H,17H2,1-2H3 |
InChI Key |
BJGQOFUXLKQLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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